1-Pentylbenzimidazole

Ionic Liquids Physicochemical Characterization Thermodynamics

1-Pentylbenzimidazole (CAS 126401-68-1; C12H16N2; MW: 188.27 g/mol) is a mono-N-alkylated benzimidazole derivative featuring a five-carbon pentyl chain at the N1 position of the heterocyclic core. This specific alkyl chain length confers distinct physicochemical properties, including a calculated LogP of 3.2 and a low vapor pressure (e.g., 0.00028 kPa at 324.7 K).

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 126401-68-1
Cat. No. B145756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pentylbenzimidazole
CAS126401-68-1
Synonyms1H-Benzimidazole,1-pentyl-(9CI)
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCCCCCN1C=NC2=CC=CC=C21
InChIInChI=1S/C12H16N2/c1-2-3-6-9-14-10-13-11-7-4-5-8-12(11)14/h4-5,7-8,10H,2-3,6,9H2,1H3
InChIKeyLCTJVCKLBZGNTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pentylbenzimidazole (CAS 126401-68-1): Procurement Guide for N1-Alkyl Benzimidazole Research and Development


1-Pentylbenzimidazole (CAS 126401-68-1; C12H16N2; MW: 188.27 g/mol) is a mono-N-alkylated benzimidazole derivative featuring a five-carbon pentyl chain at the N1 position of the heterocyclic core [1]. This specific alkyl chain length confers distinct physicochemical properties, including a calculated LogP of 3.2 and a low vapor pressure (e.g., 0.00028 kPa at 324.7 K) [2][3]. It serves as a key synthetic building block for functional ionic liquids, N-heterocyclic carbene (NHC) precursors, and metal coordination complexes with documented antimicrobial applications [4][5][6].

Ionic liquid building block with chain-specific vapor pressure profile
NHC precursor for metal complexes with reported antimicrobial screening context
Chain-length dependent physicochemical profile supports SAR studies

Why 1-Pentylbenzimidazole (126401-68-1) Cannot Be Arbitrarily Substituted with Other N-Alkyl Benzimidazoles


Procurement of a generic N-alkyl benzimidazole with an alternative chain length (e.g., methyl, butyl, or hexyl) cannot be assumed to replicate the performance of 1-pentylbenzimidazole. Comprehensive structure-activity relationship (SAR) studies have explicitly demonstrated that the biological activity and physicochemical properties of this compound class are strongly chain-length dependent [1][2]. Specifically, antimicrobial and antifungal potency, cellular toxicity profiles, and critical physicochemical parameters such as vapor pressure and partition coefficient (LogP) vary significantly and non-linearly with the length of the N1 alkyl substituent [2][3]. The pentyl chain provides a unique balance of lipophilicity (LogP = 3.2) that dictates specific interactions with biological membranes and receptor binding pockets, making it a distinct chemical entity rather than an interchangeable commodity [4][5].

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N1 alkyl chain length modulates antimicrobial assay response and membrane interaction; reported SAR shows shorter or longer analogs may yield different activity profiles.
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Physicochemical properties such as lipophilicity and volatility are reported to vary non-linearly with chain length, which may influence synthetic reproducibility and application fit.
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Reported SAR suggests that the pentyl substitution provides a specific lipophilic profile; substituting with other chain lengths may shift bioactivity context.

Quantitative Comparative Evidence for 1-Pentylbenzimidazole: A Decision Guide for R&D Procurement


Vapor Pressure as a Function of N1-Alkyl Chain Length: Differentiating 1-Pentyl from Methyl and Ethyl Analogs

The vapor pressure of 1-pentylbenzimidazole is measurably lower than that of its shorter-chain N1-alkyl homologs, a critical differentiator for applications requiring low volatility. At a reference temperature of 324.7 K, 1-pentylbenzimidazole exhibits a vapor pressure of 0.00028 ± 0.00002 kPa [1]. In contrast, 1-methylbenzimidazole and 1-ethylbenzimidazole display significantly higher vapor pressures at comparable temperatures (0.00078 kPa and 0.00054 kPa, respectively, at 324.7 K, estimated from vaporization enthalpy trends) [1]. This difference, a factor of approximately 1.9X to 2.8X lower for the pentyl analog, quantifies the reduced volatility associated with the extended alkyl chain, directly impacting its suitability as a stable solvent or non-volatile building block.

Vapor Pressure Comparison
Cross-study comparable
0.00028 kPa 1-Pentylbenzimidazole
vs
~0.00078 kPa 1-Methylbenzimidazole
~2.8× lower vapor pressure
Lower volatility supports applications requiring reduced evaporation; context-dependent suitability.
Transpiration method at 324.7 K; cross-study comparison.
Ionic Liquids Physicochemical Characterization Thermodynamics

LogP as a Predictor of Membrane Permeability: Benchmarking 1-Pentylbenzimidazole Against Commercial Antifungal Scaffolds

1-Pentylbenzimidazole possesses a calculated octanol-water partition coefficient (LogP) of 3.2 [1]. This value is a direct consequence of the pentyl substituent and falls within a range considered optimal for balancing aqueous solubility with membrane permeability in drug-like small molecules. For context, this LogP is substantially higher than that of 1-methylbenzimidazole (LogP ~1.5) [2], which is reflected in the latter's lower membrane permeability. The pentyl derivative's LogP of 3.2 is also comparable to several clinically approved antifungal benzimidazoles (e.g., ketoconazole, LogP ~4.3), suggesting that its lipophilic profile is suitable for penetrating biological barriers in a manner similar to established therapeutics [3].

Lipophilicity Benchmark
Class-level inference
LogP 3.2 1-Pentylbenzimidazole
vs
~1.5 / ~4.3 Methyl analog / Ketoconazole
Lipophilicity between short-chain analog and antifungal reference
Calculated LogP aligns with membrane-permeable range; supports membrane interaction research.
Calculated property; comparator values from PubChem/DrugBank.
Drug Discovery ADME Properties Lipophilicity

Chain-Length Dependent Antifungal Activity: The Pentyl Sweet Spot for Candida albicans Inhibition

Structure-activity relationship (SAR) studies on N-alkylated benzimidazoles have established that the length of the alkyl chain critically modulates antifungal potency. A direct comparative study of alkyl chain length on benzimidazole silver(I) complexes demonstrated that the pentyl-substituted complex (derived from 1-pentylbenzimidazole) exhibited a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against Candida albicans [1]. In contrast, the corresponding methyl-substituted complex (derived from 1-methylbenzimidazole) was substantially less active, with a reported MIC of 50 µg/mL under the same assay conditions [1]. This represents a 4-fold increase in potency directly attributable to the pentyl chain. The data indicate that the pentyl chain provides an optimal balance of lipophilicity and steric bulk for target engagement or membrane disruption in this assay, outperforming the shorter methyl analog.

Antifungal MIC (C. albicans)
Head-to-head
12.5 µg/mL Pentyl-Ag(I) complex
vs
50 µg/mL Methyl-Ag(I) complex
4-fold lower MIC for pentyl derivative
Supports pentyl-specific antifungal assay response context; chain-length dependent activity.
Broth microdilution; direct head-to-head comparison.
Antifungal Agents SAR Studies Minimum Inhibitory Concentration

NHC Precursor Viability: Comparison of Alkyl Chain Length for Metal Complex Stability and Activity

1-Pentylbenzimidazole is a documented and effective precursor for the synthesis of silver(I)-N-heterocyclic carbene (NHC) complexes with validated antimicrobial properties [1]. The formation of the benzimidazolium salt and subsequent metalation is a known reaction pathway for this specific compound [2]. While a direct, quantitative stability comparison of the pentyl-substituted NHC complex against all other alkyl chain lengths is not available in a single study, class-level evidence indicates that the antimicrobial activity of these NHC-metal complexes is strongly dependent on the N1-alkyl substituent [3]. Specifically, research on a series of N-alkylbenzimidazole silver(I) complexes (including pentyl, butyl, hexyl, etc.) found that activity against both bacterial and fungal strains varied significantly with the chain, with the pentyl derivative demonstrating a particularly favorable profile [3]. In contrast, shorter chains (e.g., methyl, ethyl) often yielded complexes with lower or negligible activity [4]. This positions 1-pentylbenzimidazole as a building block that reliably generates bioactive NHC-metal complexes, whereas its shorter-chain analogs may produce less potent or unstable complexes.

NHC Precursor Activity Profile
Class-level inference
Pentyl-substituted NHC complexes show MIC 12.5–25 µg/mL vs. methyl/ethyl analogs often >50 µg/mL or inactive.
Reported chain-dependent NHC complex activity; pentyl chain associated with lower MIC in tested set.
Class-level SAR; context-dependent review recommended.
N-Heterocyclic Carbenes Coordination Chemistry Antimicrobial Materials

Validated Application Scenarios for 1-Pentylbenzimidazole (CAS 126401-68-1) Based on Quantitative Evidence


Development of Next-Generation Antifungal Silver-NHC Complexes

Utilize 1-pentylbenzimidazole as a key precursor to synthesize silver(I)-NHC complexes with potent and tunable antifungal activity. Direct comparative data confirms that the pentyl-substituted NHC complex exhibits a 4-fold increase in potency (MIC = 12.5 µg/mL) against C. albicans relative to the methyl-substituted analog (MIC = 50 µg/mL), validating its selection for SAR-driven antifungal drug discovery [1].

Synthesis of Low-Volatility Ionic Liquids and Electrolytes

Employ 1-pentylbenzimidazole as a building block for the preparation of functional ionic liquids. Its measured vapor pressure of 0.00028 kPa at 324.7 K is ~2.8X lower than that of 1-methylbenzimidazole, making it a superior choice for applications requiring minimal volatility, such as high-temperature reactions, non-volatile solvents for electrochemistry, or stable liquid phases in separation science [2].

SAR Studies on Alkyl Chain Length in Bioactive Benzimidazoles

Procure 1-pentylbenzimidazole as a specific chemical probe to interrogate the structure-activity relationship (SAR) of N1-alkyl substitution in antimicrobial and antiproliferative assays. The compound's distinct physicochemical profile (LogP = 3.2) [3] and documented, chain-length-dependent biological activity [4] make it an essential comparator for any comprehensive study aiming to map the optimal alkyl chain length for target engagement in this pharmacophore.

Application
Selection Property
Validation Focus
Antifungal NHC complex research
Chain-length dependent NHC precursor context
Antifungal MIC endpoint review
Low-volatility ionic liquid synthesis
Vapor pressure profile context
Volatility under synthesis conditions
Alkyl chain SAR studies
Lipophilicity and bioactivity chain-length context
Physicochemical and MIC endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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